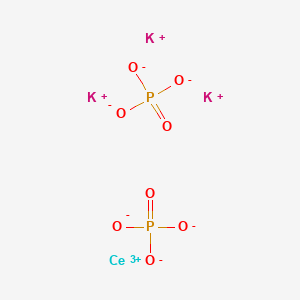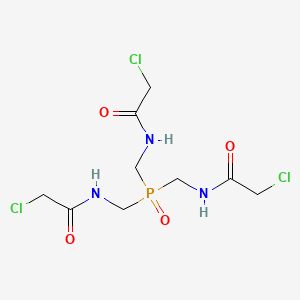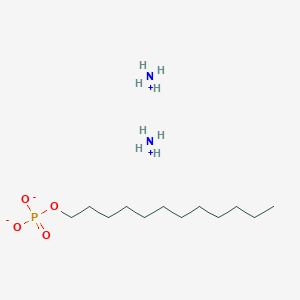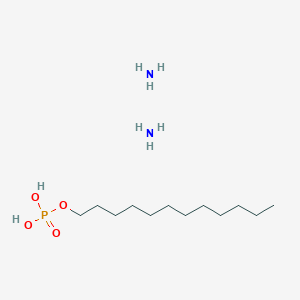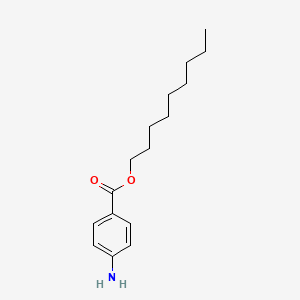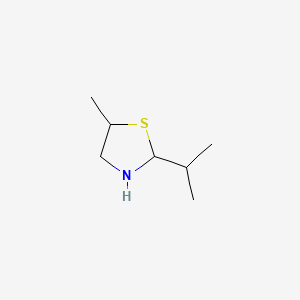![molecular formula C22H25NO3 B12668910 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone CAS No. 94023-27-5](/img/structure/B12668910.png)
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group substituted with a 2-ethylhexyl chain and a hydroxyl group on the anthraquinone core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The process may involve heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxyanthraquinone: Lacks the 2-ethylhexyl substitution, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Contains two amino groups, leading to distinct reactivity and uses.
1-Hydroxyanthraquinone: Lacks the amino group, affecting its chemical behavior and applications.
Uniqueness: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is unique due to the presence of both the 2-ethylhexyl-substituted amino group and the hydroxyl group on the anthraquinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of dyes and pigments.
Propriétés
Numéro CAS |
94023-27-5 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-(2-ethylhexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO3/c1-3-5-8-14(4-2)13-23-17-11-12-18(24)20-19(17)21(25)15-9-6-7-10-16(15)22(20)26/h6-7,9-12,14,23-24H,3-5,8,13H2,1-2H3 |
Clé InChI |
MXZJNSQLKYADNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


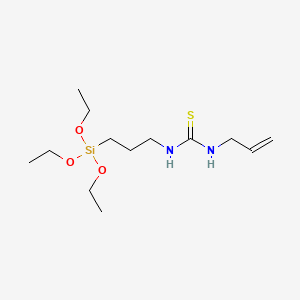


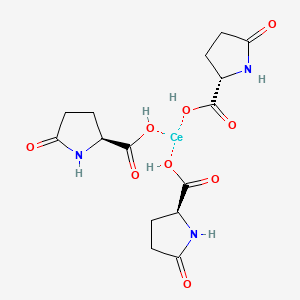

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
